2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid

Purity Quality Control Procurement

Researchers developing CNS-targeted spirocyclic pharmacophores often face regioisomer supply gaps that derail SAR studies. This 4-carboxylic acid regioisomer delivers a calculated LogP of 2.76-over 600-fold higher lipophilicity than the 6-isomer (LogP -0.02)-ensuring membrane permeability for BBB penetration. • N-Benzyl protecting group cleavable via hydrogenolysis for orthogonal diversification • Direct precursor to anticonvulsant 2-azaspiro[4.4]nonane-1,3-diones (MES ED50 ~76 mg/kg) • Compatible with standard HATU/EDC amide couplings. Supplied with full CoA; available from stock for immediate global dispatch.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 1480538-26-8
Cat. No. B6333195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid
CAS1480538-26-8
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c18-15(19)14-11-17(10-13-6-2-1-3-7-13)12-16(14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)
InChIKeyBLMRJOTVUFHYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic Acid – Overview


2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid (CAS 1480538-26-8) is a spirocyclic amino acid derivative with a fused 2-azaspiro[4.4]nonane core, an N-benzyl substituent, and a carboxylic acid group at the 4-position . Its molecular formula is C16H21NO2, with a molecular weight of 259.34 g/mol . This compound is primarily utilized as a research chemical and a versatile synthetic building block in medicinal chemistry programs, particularly for the construction of conformationally constrained analogs and spirocyclic pharmacophores .

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic Acid vs. Isomers & Analogs


The spiro[4.4]nonane scaffold exhibits marked sensitivity to both the regioisomeric position of functional groups and the nature of N-substitution. The 4-carboxylic acid regioisomer (target compound) possesses a calculated LogP of 2.76, whereas its 6-carboxylic acid isomer (CAS 1357353-89-9) has a LogP of -0.02, and the non-benzylated parent (CAS 1343864-38-9) has a LogP of -1.71 . This ~2.8 log unit differential translates to a >600-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and solubility profiles . Furthermore, the N-benzyl group serves a dual role: it acts as a protecting group for the secondary amine, enabling selective deprotection under hydrogenolytic conditions to yield the free 2-azaspiro[4.4]nonane-4-carboxylic acid scaffold for further derivatization—a strategic handle absent in the non-benzylated analog [1]. Consequently, these compounds are not interchangeable in structure-activity relationship (SAR) studies or synthetic route planning.

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic Acid – Differentiation Evidence


Multi-Supplier High Purity Verification

The target compound is consistently offered at 98% purity or higher across multiple independent suppliers, including Leyan (98%), ChemScene (≥98%), and ABCR (98%) . This uniformity in purity specification reduces batch-to-batch variability and ensures reliable performance in synthetic applications. In contrast, comparable purity data for the 6-carboxylic acid isomer is only available from a single supplier (Fluorochem, 98%) , and the non-benzylated analog similarly relies on a single source .

Purity Quality Control Procurement

Lipophilicity vs. 6-Carboxylic Acid Isomer

The target 4-carboxylic acid regioisomer exhibits a calculated LogP of 2.76, which is 2.78 log units higher than the 6-carboxylic acid isomer (LogP -0.02) and 4.47 log units higher than the non-benzylated parent (LogP -1.71) . This substantial difference corresponds to a >600-fold increase in octanol-water partition coefficient, indicating that the 4-carboxylic acid derivative is significantly more lipophilic and likely to exhibit enhanced membrane permeability and blood-brain barrier penetration potential compared to its analogs.

Lipophilicity LogP Physicochemical Properties

H-Bond Profile and Synthetic Utility

The target compound possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 40.54 Ų . In contrast, the 6-carboxylic acid isomer has 1 donor and 3 acceptors , while the non-benzylated analog has 2 donors and 3 acceptors . The reduced H-bond acceptor count of the target compound, combined with its higher LogP, predicts lower aqueous solubility and a distinct crystal packing behavior compared to its more polar analogs.

Hydrogen Bonding TPSA Solubility

Price Transparency and Global Stock Availability

ChemScene offers the target compound at USD 1859.00 per gram, with stock availability in both US and global warehouses . Leyan provides competitive pricing across multiple quantities (50 mg to 5 g), though exact figures are obfuscated . In contrast, pricing for the 6-carboxylic acid isomer and the non-benzylated analog is not publicly available from the sole identified supplier (Fluorochem), requiring direct inquiry . The target compound thus presents a clearer cost and lead time picture for procurement planning.

Pricing Availability Supply Chain

2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic Acid – Applications


Anticonvulsant Lead Synthesis via 1,3-Diones

The N-benzyl group and spirocyclic core of this compound make it a strategic precursor for constructing 2-azaspiro[4.4]nonane-1,3-dione derivatives, a class of molecules with documented anticonvulsant activity. Specifically, N-benzyl-2-azaspiro[4.4]nonane-1,3-diones have shown potent efficacy in maximum electroshock seizure (MES) and subcutaneous metrazole (sc.Met) models, with ED50 values as low as 76.27 mg kg-1 for select analogs [1]. The target carboxylic acid can be converted to the corresponding 1,3-dione via standard oxidation and cyclization protocols, enabling rapid exploration of this pharmacologically validated scaffold.

Constrained Peptide Mimetics and Foldamers

The rigid spiro[4.4]nonane framework restricts backbone flexibility and imposes a defined dihedral angle, making it an attractive scaffold for peptide mimetics and foldamers. The 4-carboxylic acid group allows facile coupling to amino acid residues or other amines, while the N-benzyl group can be removed via hydrogenolysis to expose a secondary amine for further diversification [2]. This orthogonal functionality enables the construction of constrained β-turn mimics or γ-amino acid surrogates, particularly valuable in programs targeting protein-protein interactions or protease inhibitors.

Library Synthesis via Carboxylic Acid Derivatization

The carboxylic acid moiety serves as a versatile handle for generating diverse compound libraries. It can be activated for amide bond formation (e.g., using HATU, EDC/HOBt), reduced to the corresponding alcohol, or converted to esters, hydrazides, or Weinreb amides. The spirocyclic core provides a defined three-dimensional shape that can fill unique chemical space not occupied by planar heterocycles, enhancing hit diversity in fragment-based and high-throughput screening campaigns.

CNS Drug Discovery Property Tuning

The calculated LogP of 2.76 for this compound positions it favorably for central nervous system (CNS) drug discovery, where optimal lipophilicity for blood-brain barrier penetration typically ranges from 1.5 to 3.5 . The 4-carboxylic acid regioisomer offers a significantly higher LogP than the 6-carboxylic acid isomer (LogP -0.02), making it the preferred starting material for projects requiring enhanced passive membrane permeability. The benzyl group can be subsequently modified or removed to fine-tune physicochemical properties as the SAR campaign progresses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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